2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-propyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-propyl-, 2-oxide involves the reaction of bis(2-chloroethyl)amine with tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like triethylamine . The reaction is carried out at room temperature and monitored using techniques like HPLC and GC .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards . The production process also includes purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-propyl-, 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated and dechlorinated products . These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-propyl-, 2-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-propyl-, 2-oxide involves the formation of active metabolites that cross-link DNA . This cross-linking leads to the inhibition of DNA replication and transcription, ultimately causing cell death . The compound targets rapidly dividing cells, making it effective against cancer cells . The molecular pathways involved include the activation of apoptotic pathways and the inhibition of DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: Another nitrogen mustard derivative used in cancer chemotherapy.
Melphalan: A similar compound used for treating multiple myeloma and ovarian cancer.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-4,5-dimethyl-6-propyl-, 2-oxide is unique due to its specific chemical structure, which allows it to form cross-links with DNA more effectively than some other nitrogen mustard derivatives . Its ability to decrease ALDH1 activity also contributes to its clinical efficacy .
Properties
CAS No. |
78219-97-3 |
---|---|
Molecular Formula |
C12H25Cl2N2O2P |
Molecular Weight |
331.22 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4,5-dimethyl-2-oxo-6-propyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C12H25Cl2N2O2P/c1-4-5-12-10(2)11(3)15-19(17,18-12)16(8-6-13)9-7-14/h10-12H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
QZSZEOYSBMTGPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C(NP(=O)(O1)N(CCCl)CCCl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.